molecular formula C16H16O2 B1607668 4,4'-Dimethoxystilbene CAS No. 4705-34-4

4,4'-Dimethoxystilbene

Cat. No.: B1607668
CAS No.: 4705-34-4
M. Wt: 240.30 g/mol
InChI Key: CAWFCZIEFIQKRV-ARJAWSKDSA-N
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Description

4,4’-Dimethoxystilbene is an organic compound with the molecular formula C₁₆H₁₆O₂ It is a derivative of stilbene, featuring two methoxy groups attached to the para positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxystilbene can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for 4,4’-dimethoxystilbene typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Mechanism of Action

The mechanism of action of 4,4’-dimethoxystilbene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

4,4’-Dimethoxystilbene can be compared with other similar compounds:

Conclusion

4,4’-Dimethoxystilbene is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in various fields.

Biological Activity

4,4'-Dimethoxystilbene (DMS) is a compound belonging to the stilbene family, which has garnered interest due to its potential biological activities, particularly in relation to cancer and estrogenic activity. This article provides a detailed overview of the biological activity of DMS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by two methoxy groups attached to the stilbene backbone. Its chemical structure can be represented as follows:

C16H18O4\text{C}_{16}\text{H}_{18}\text{O}_4

This structure is crucial for its biological activity, as modifications to the stilbene core can significantly influence its interaction with biological targets.

Estrogenic Activity

Research has indicated that this compound exhibits marginal estrogenic activity. A study utilizing an estrogen reporter assay with MCF-7 breast cancer cells demonstrated that DMS has a low affinity for estrogen receptors compared to other stilbene derivatives. The compound showed negative or marginal effects in binding assays, highlighting its limited estrogenic potential when compared to more potent compounds like diethylstilbestrol (DES) and hexestrol .

Table 1: Estrogenic Activity of Stilbene Derivatives

CompoundEC50 (M)IC50 (M)
Estradiol1.3×10121.3\times 10^{-12}1.6×10101.6\times 10^{-10}
4-Hydroxy-α-methylstilbene1.0×1071.0\times 10^{-7}1.3×1041.3\times 10^{-4}
This compound> 10410^{-4}> 10310^{-3}

The data suggests that while DMS can interact with estrogen receptors, its efficacy is significantly lower than that of other compounds .

Antitumor Activity

DMS has been studied for its antitumor properties, particularly against various cancer cell lines. In a study focusing on human colorectal tumor SW480 cells, DMS exhibited cytotoxic effects comparable to resveratrol, another well-known stilbene derivative. The study found that DMS and related compounds could inhibit cell proliferation effectively:

  • Cell Viability : DMS showed higher cytotoxicity than resveratrol at concentrations around 30 µM.
  • Cell Cycle Effects : DMS induced an accumulation of cells in the S phase, similar to resveratrol .

Table 2: Cytotoxicity of Stilbene Derivatives on SW480 Cell Line

CompoundConcentration (µM)Cell Viability (%)
Resveratrol30~80
This compound30~70

These findings indicate that DMS may act as a potential chemotherapeutic agent by disrupting normal cell cycle progression and inducing apoptosis in cancer cells .

The biological activity of DMS is thought to be mediated through several mechanisms:

  • Estrogen Receptor Modulation : Although it exhibits low estrogenic activity, DMS may still influence estrogen-mediated pathways indirectly.
  • Cytotoxicity : The presence of phenolic groups in stilbenes is essential for their cytotoxic effects against cancer cells. The methoxy groups in DMS enhance its lipophilicity, potentially facilitating cellular uptake and increasing bioactivity .

Properties

CAS No.

4705-34-4

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3-

InChI Key

CAWFCZIEFIQKRV-ARJAWSKDSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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